gamma-Glutamylmethionine
gamma-Glutamylmethionine
H-Glu(met-OH)-OH belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. H-Glu(met-OH)-OH exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). H-Glu(met-OH)-OH can be biosynthesized from L-glutamic acid and L-methionine.
Gamma-Glu-Met is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage. It has a role as a human metabolite. It derives from a L-glutamic acid and a L-methionine. It is a conjugate acid of a gamma-Glu-Met(1-).
Gamma-Glu-Met is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage. It has a role as a human metabolite. It derives from a L-glutamic acid and a L-methionine. It is a conjugate acid of a gamma-Glu-Met(1-).
Brand Name:
Vulcanchem
CAS No.:
17663-87-5
VCID:
VC21074042
InChI:
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
SMILES:
CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Molecular Formula:
C10H18N2O5S
Molecular Weight:
278.33 g/mol
gamma-Glutamylmethionine
CAS No.: 17663-87-5
Cat. No.: VC21074042
Molecular Formula: C10H18N2O5S
Molecular Weight: 278.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | H-Glu(met-OH)-OH belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. H-Glu(met-OH)-OH exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). H-Glu(met-OH)-OH can be biosynthesized from L-glutamic acid and L-methionine. Gamma-Glu-Met is a dipeptide composed of L-glutamic acid and L-methionine joined by a peptide linkage. It has a role as a human metabolite. It derives from a L-glutamic acid and a L-methionine. It is a conjugate acid of a gamma-Glu-Met(1-). |
|---|---|
| CAS No. | 17663-87-5 |
| Molecular Formula | C10H18N2O5S |
| Molecular Weight | 278.33 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
| Standard InChI Key | RQNSKRXMANOPQY-BQBZGAKWSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | CSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
| Melting Point | 228-231°C |
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